
4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride
Overview
Description
4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride is a chemical compound with the molecular formula C14H17NO3Cl
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride with piperidine under controlled conditions. The reaction typically involves the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions. The process may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve the highest efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C₁₄H₁₈ClNO₃
- Molecular Weight : 283.75 g/mol
- CAS Number : 1461707-61-8
These properties make it a suitable candidate for various chemical reactions and biological interactions.
Anticancer Activity
Research indicates that derivatives of benzodioxine compounds exhibit significant anticancer properties. Specifically, studies have suggested that the incorporation of the piperidine moiety enhances the cytotoxic effects against various cancer cell lines. For instance, compounds similar to 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride have shown promise in inhibiting tumor growth in preclinical models .
Neuropharmacological Effects
The structural features of this compound suggest potential neuropharmacological applications. Some studies have indicated that benzodioxine derivatives can modulate neurotransmitter systems, which may lead to therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The piperidine component could enhance blood-brain barrier penetration, making it a candidate for central nervous system-targeted therapies .
Antimicrobial Properties
There is evidence suggesting that similar compounds exhibit antimicrobial activity against a range of pathogens. The unique structure of this compound may contribute to its effectiveness in combating bacterial and fungal infections .
Case Study 1: Anticancer Screening
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of benzodioxine-piperidine compounds and evaluated their anticancer activity against human breast cancer cells (MCF-7). The results showed that one derivative exhibited over 70% inhibition of cell proliferation at a concentration of 10 µM, indicating strong potential for further development as an anticancer agent .
Case Study 2: Neuroprotective Effects
A research group investigated the neuroprotective effects of benzodioxine derivatives in an animal model of Parkinson's disease. The study found that administration of the compound resulted in significant improvement in motor functions and a reduction in neuroinflammation markers compared to control groups. This suggests a promising avenue for developing treatments for neurodegenerative disorders .
Mechanism of Action
The mechanism by which 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Piperidine derivatives
Benzodioxine derivatives
Carbonyl-containing compounds
Uniqueness: 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride is unique due to its specific structural features, which include the combination of a piperidine ring and a benzodioxine moiety. This combination imparts distinct chemical and biological properties to the compound, making it suitable for various applications.
Biological Activity
4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride (CAS No. 1461707-61-8) is a synthetic compound characterized by its unique benzodioxine structure. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to detail its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C14H18ClNO3
- Molecular Weight : 283.75 g/mol
- Melting Point : 60-62 °C
- CAS Registry Number : 1461707-61-8
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in apoptosis and autophagy. Research indicates that this compound may function as a microtubule-targeting agent (MTA), which can disrupt microtubule dynamics and induce cell death in cancer cells.
Key Mechanisms:
- Microtubule Disruption : The compound binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest.
- Induction of Apoptosis : It promotes apoptotic pathways in various cancer cell lines, including solid tumors and hematological malignancies.
- Autophagy Inhibition : It has been shown to impair autophagosome-lysosome fusion, enhancing the apoptotic effects in certain contexts.
Biological Activity Overview
Research studies have highlighted the following biological activities associated with this compound:
Biological Activity | Description |
---|---|
Anticancer Activity | Induces apoptosis in various cancer cell lines; effective against chronic lymphocytic leukemia (CLL) cells. |
Autophagy Modulation | Acts as an autophagy inhibitor, potentially enhancing the efficacy of other chemotherapeutic agents. |
Microtubule Targeting | Disrupts microtubule dynamics, leading to cytotoxic effects in cancer cells. |
Case Studies and Research Findings
- Study on Hematological Cancers :
- Solid Tumor Cell Lines :
- Combination Therapies :
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with piperidine derivatives via amide bond formation, followed by hydrochloride salt preparation. Key steps include:
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Activation of the carboxyl group : Use carbodiimides (e.g., EDC/HOBt) for efficient coupling .
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Purification : Employ column chromatography (silica gel, methanol/dichloromethane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
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Characterization : Validate via H/C NMR, HPLC (C18 column, 0.1% TFA in acetonitrile/water), and mass spectrometry .
- Data Table :
Parameter | Value/Technique | Source |
---|---|---|
Molecular Formula | CHClNO | |
Purity | >95% (HPLC) | |
Key Spectral Peaks | NMR: δ 1.5–2.1 (piperidine), 4.3 (dioxane) |
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Handling : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation/skin contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture. Stability studies indicate no decomposition under inert atmospheres for ≥12 months .
Q. Which analytical techniques resolve structural ambiguities in this compound?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemical uncertainties in the piperidine-dioxane scaffold.
- IR spectroscopy : Confirms carbonyl (1680–1720 cm) and ammonium (2500–3000 cm) groups .
- TGA/DSC : Assess thermal stability (decomposition >200°C) for long-term storage .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodological Answer :
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify energy barriers in amide bond formation .
- Reaction path screening : Tools like GRRM (Global Reaction Route Mapping) predict side products (e.g., over-acylation) and guide solvent selection (DMF vs. THF) .
- Machine learning : Train models on existing benzodioxine derivatives to predict optimal reaction conditions (e.g., temperature, catalyst load) .
Q. How to address contradictions in stability data under varying pH and temperature?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions. Monitor degradation via UPLC-MS:
- Acidic conditions : Hydrolysis of the amide bond (major degradation pathway) .
- Oxidative conditions : Dioxane ring opening observed at >40°C .
- Statistical analysis : Apply multivariate regression to correlate degradation rates with environmental variables (pH, ionic strength) .
Q. What advanced strategies evaluate reactivity in multi-component reactions?
- Methodological Answer :
- Kinetic profiling : Use stopped-flow NMR to monitor real-time interactions with nucleophiles (e.g., amines, thiols) .
- High-throughput screening : Test reactivity in 96-well plates with diverse electrophiles (e.g., aldehydes, epoxides) under varying conditions .
- Mechanistic studies : Isotope labeling (O, H) clarifies reaction pathways (e.g., acyl transfer vs. ring-opening) .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3.ClH/c16-14(10-3-5-15-6-4-10)11-1-2-12-13(9-11)18-8-7-17-12;/h1-2,9-10,15H,3-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBQNWCBQHATEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC3=C(C=C2)OCCO3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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